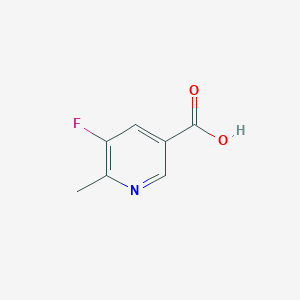

5-Fluoro-6-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTUUSBGSVWDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 5-Fluoro-6-methylnicotinic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 932705-78-7), a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's properties, synthesis, applications, and safe handling protocols, grounding all information in established scientific principles and authoritative sources.

This compound is a specialized chemical building block used primarily in research and development.[1] Its structural uniqueness, combining a pyridine core with fluorine and methyl functional groups, makes it a valuable intermediate for creating complex, biologically active molecules.[1]

Data Summary Table:

| Property | Value | Source(s) |

| CAS Number | 932705-78-7 | [2][3] |

| Chemical Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Synonyms | 5-Fluoro-6-methylpyridine-3-carboxylic acid | N/A |

| Physical Form | Typically a solid powder | N/A |

| Purity | Commercially available up to 98% | [3] |

Synthesis Pathway and Methodological Rationale

While specific, peer-reviewed synthesis routes for this compound are proprietary or not widely published, a logical synthetic strategy can be devised based on established organic chemistry principles for pyridine ring functionalization. A common approach involves the multi-step modification of a pre-existing, substituted pyridine ring.

The following workflow illustrates a generalized, plausible pathway. The causality behind each step is critical: the initial choice of starting material is dictated by commercial availability and the relative ease of introducing the desired functional groups (fluoro, methyl, and carboxylic acid) at the correct positions.

Caption: A generalized workflow for the synthesis of functionalized nicotinic acids.

Exemplary Protocol: Esterification of a Nicotinic Acid Derivative

Many applications require the carboxylic acid to be converted to an ester, a common transformation that enhances solubility in organic solvents and facilitates further reactions. The Fischer esterification is a classic and reliable method for this purpose.

Objective: To convert 6-methylnicotinic acid to its methyl ester, methyl 6-methylnicotinate, a key step in many synthetic routes.[4][5]

Methodology:

-

Reaction Setup: Suspend 6-methylnicotinic acid (0.1 mole) in 100 mL of methanol.[4]

-

Rationale: Methanol serves as both the solvent and the reactant for ester formation. An excess is used to drive the reaction equilibrium towards the product.

-

-

Catalysis: Saturate the methanol solution with gaseous hydrogen chloride (HCl).[4]

-

Rationale: Anhydrous HCl acts as an acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction: Reflux the mixture for 1 hour.[4]

-

Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Workup & Isolation: Evaporate the reaction mixture to dryness.[4] To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir.[4]

-

Rationale: The NaHCO₃ is a weak base used to neutralize the HCl catalyst and any unreacted carboxylic acid, converting it to its sodium salt.

-

-

Extraction: Extract the product into chloroform.[4]

-

Rationale: The methyl ester product is organic-soluble and will move into the chloroform layer, while the inorganic salts remain in the aqueous layer.

-

-

Purification: Dry the chloroform extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the final product, methyl 6-methylnicotinate.[4]

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial structural motif or "scaffold" for the synthesis of novel therapeutic agents.[1] The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[6]

The versatile pyridine core allows for a wide array of chemical modifications, making it an ideal starting point for creating libraries of compounds for screening.[6]

Caption: Role as a scaffold in the drug discovery pipeline.

Key Application Areas:

-

Enzyme Inhibitors: Nicotinic acid derivatives are explored as inhibitors for various enzymes. For example, derivatives have been investigated as potential inhibitors of α-amylase and α-glucosidase for the treatment of Type 2 Diabetes.[7] The specific structure of this compound makes it a candidate for developing selective inhibitors where the fluorine and methyl groups can probe specific pockets within an enzyme's active site.

-

Neurological and Metabolic Targets: The compound is used as an intermediate for synthesizing molecules targeting neurological and metabolic disorders.[1] The nicotinic acid scaffold is a known pharmacophore for modulating lipid levels and has been used to develop analogs targeting cardiovascular diseases.[8]

-

PET Imaging: Related fluorinated nicotinic acids are used to synthesize tracers for Positron Emission Tomography (PET) imaging.[6][9] These tracers allow for the non-invasive visualization and measurement of biological processes in real-time, which is invaluable for disease diagnosis and monitoring treatment response.[6]

Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related nicotinic acid derivatives provide a strong basis for safe handling procedures. The primary hazards are typically skin, eye, and respiratory irritation.[10]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[10][11][12]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after handling.[11][12]

-

Body Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[11]

Step-by-Step Safe Handling Protocol:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[11]

-

Dispensing: Avoid creating dust when weighing or transferring the solid material. Use appropriate tools like a spatula.

-

Exposure Avoidance: Avoid all contact with skin, eyes, and clothing.[10] Do not breathe dust.

-

First Aid (In Case of Exposure):

-

Eyes: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[11][13]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and store locked up.[13]

-

Disposal: Dispose of the chemical and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] Do not let the product enter drains.[11][12]

Conclusion

This compound (CAS: 932705-78-7) represents a highly valuable and specialized building block for the advancement of pharmaceutical and chemical research. Its carefully designed structure provides a robust scaffold for developing novel therapeutics, particularly where enhanced metabolic stability and specific molecular interactions are desired. Understanding its properties, synthetic utility, and stringent safety requirements is paramount for harnessing its full potential in the laboratory and driving the discovery of next-generation medicines.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 932705-78-7 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. ossila.com [ossila.com]

- 10. fishersci.es [fishersci.es]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Fluoro-6-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a key building block in contemporary medicinal chemistry. Its structural motifs are of significant interest in the design of novel therapeutic agents, particularly in the realms of neurological and metabolic disorders.[1] The precise physical and chemical properties of this intermediate are paramount for its effective utilization in synthesis, process development, and the modulation of pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the core physical properties of this compound. While some fundamental identifiers are readily available, a thorough survey of the public domain reveals a scarcity of experimentally determined data for several key physicochemical parameters. Consequently, this document serves a dual purpose: to present the known data and to provide authoritative, detailed methodologies for the experimental determination of its essential physical properties. This approach is designed to empower researchers to conduct their own characterizations, ensuring data integrity and a deeper understanding of this important molecule.

Core Molecular Identifiers

The foundational information for this compound is summarized in the table below. This data is consistently reported across major chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 932705-78-7 | [2][3] |

| Molecular Formula | C₇H₆FNO₂ | [1][4] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | White powder | [4] |

| Purity (Typical) | ≥98% | [4] |

| Recommended Storage | 2-8°C | [1] |

Melting Point Determination: A Measure of Purity and Stability

The melting point of a crystalline solid is a critical physical property that provides a primary indication of its purity.[5] For a pure compound, the melting range is typically narrow, often within 1-2°C.[6] The presence of impurities introduces defects into the crystal lattice, which disrupts the intermolecular forces and results in a lower and broader melting range.[6] To date, an experimentally determined melting point for this compound is not consistently reported in publicly accessible literature.

Causality in Experimental Design:

The choice of a capillary-based melting point apparatus, such as a Mel-Temp or similar digital device, is predicated on its efficiency, small sample requirement, and the ability to control the heating rate precisely.[7] A slow heating rate (1-2°C per minute) is crucial as the expected melting point is approached to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate determination.[8]

Experimental Protocol for Melting Point Determination:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder to ensure uniform heat transfer.[5]

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample height should be approximately 1-2 mm.[6]

-

-

Instrument Setup and Measurement:

-

If the approximate melting point is unknown, a preliminary rapid heating run can be performed to establish a rough estimate.[7]

-

For an accurate measurement, set the starting temperature of the melting point apparatus to at least 20°C below the expected melting point.

-

Set the heating rate (ramp rate) to 1-2°C per minute.[8]

-

Insert the prepared capillary tube into the sample holder.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

-

Data Interpretation Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Formulation and Reaction Conditions

The solubility of this compound in various solvents is a critical parameter for its use in synthetic reactions, purification, and the formulation of drug products. The presence of both a carboxylic acid group (polar, acidic) and a fluorinated methylpyridine ring (less polar) suggests a nuanced solubility profile.

Causality in Experimental Design:

A systematic approach to solubility testing is employed to classify the compound based on its functional groups.[9] The choice of solvents (water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a nonpolar organic solvent like diethyl ether) is designed to probe the acidic and basic nature of the molecule.[2] Solubility in aqueous base (NaOH, NaHCO₃) indicates an acidic functional group, while solubility in aqueous acid (HCl) points to a basic functional group.[10]

Experimental Protocol for Qualitative Solubility Testing:

-

General Procedure:

-

In a small test tube, add approximately 25 mg of this compound.

-

Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[9]

-

If the solid dissolves completely, the compound is classified as soluble in that solvent.

-

-

Solvent Sequence:

-

Water: Test for solubility in water first. If soluble, check the pH of the solution with litmus or a pH meter to determine if it's acidic or basic.[10]

-

5% NaOH Solution: If insoluble in water, test solubility in 5% NaOH. Solubility indicates an acidic compound.

-

5% NaHCO₃ Solution: If soluble in 5% NaOH, test in 5% NaHCO₃. Solubility in this weaker base suggests a relatively strong acid, such as a carboxylic acid.

-

5% HCl Solution: If insoluble in water and aqueous base, test in 5% HCl. Solubility indicates a basic compound (e.g., an amine). For this compound, the pyridine nitrogen provides a site for protonation, suggesting potential solubility in acid.

-

Concentrated H₂SO₄: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.[11]

-

Logical Flow for Solubility Classification:

Caption: Decision tree for solubility classification.

Acidity Constant (pKa): Predicting Ionization State

The pKa value is a quantitative measure of the acidity of a compound. It is crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. This compound possesses both an acidic carboxylic acid group and a weakly basic pyridine nitrogen, meaning it will have at least two pKa values.

Causality in Experimental Design:

Potentiometric titration is the gold standard for pKa determination.[12] This method involves titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which the acidic functional group is 50% ionized (i.e., the midpoint of the titration curve).[1] This method is highly accurate and provides a direct measure of the compound's acidic and basic strengths in a specific solvent system.

Experimental Protocol for pKa Determination by Potentiometric Titration:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Prepare a standardized solution of ~0.1 M NaOH.

-

Accurately prepare a solution of this compound (e.g., 0.01 M) in water or a suitable co-solvent if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

-

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa of the carboxylic acid will be the pH at the half-equivalence point.

-

The pKa of the protonated pyridine can also be determined from the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peak(s) of the derivative plot correspond to the equivalence point(s), from which the half-equivalence points can be accurately determined.

-

Spectroscopic Profile: Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. A patent describing the use of this compound in a subsequent reaction provides ¹H NMR data for the resulting amide product, confirming the core structure of the starting material.[13]

-

¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the fluorine, nitrogen, and carbonyl group would be particularly informative.

-

¹⁹F NMR: The fluorine NMR would show a single resonance, and its coupling to nearby protons would further confirm the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.

-

C-H Stretch (Aromatic/Methyl): Signals are expected just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands are expected in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong absorption is typically observed in the 1100-1000 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A clear molecular ion peak should be observed at m/z = 155.

-

Key Fragments: Common fragmentation pathways for nicotinic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the pyridine ring.

-

General Spectroscopic Analysis Workflow:

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This compound is a valuable intermediate whose full physicochemical characterization is essential for its application in research and development. This guide has consolidated the known identifying properties and, more critically, has provided a detailed, scientifically-grounded framework for the experimental determination of its melting point, solubility profile, pKa, and spectroscopic characteristics. By following these protocols, researchers can generate reliable, in-house data, fostering a deeper understanding of this molecule and accelerating its application in the synthesis of novel compounds. The principles and methodologies outlined herein represent a self-validating system for the comprehensive physical property analysis of not only this compound but also other novel chemical entities.

References

- 1. 2,6-Dichloro-5-fluoronicotinic acid | Pyridines | Ambeed.com [ambeed.com]

- 2. This compound | 932705-78-7 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound, CasNo.932705-78-7 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 5. This compound | 932705-78-7 | Benchchem [benchchem.com]

- 6. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 7. 2248337-78-0|Methyl 5-fluoro-6-formylnicotinate|BLD Pharm [bldpharm.com]

- 8. 932705-78-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 9. Foodball [foodmetabolome.org]

- 10. 150-78-7 | CAS DataBase [m.chemicalbook.com]

- 11. 89-78-1 | CAS DataBase [m.chemicalbook.com]

- 12. DL-Menthol CAS#: 89-78-1 [m.chemicalbook.com]

- 13. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-depth Technical Guide to 5-Fluoro-6-methylnicotinic Acid: Structure, Synthesis, and Application

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among these valuable scaffolds, this compound stands out as a key building block. As a derivative of nicotinic acid (Vitamin B3), its pyridine core is a privileged structure in pharmacology, while the fluoro and methyl substitutions provide chemists with critical handles for molecular optimization.[2][3] This guide offers an in-depth technical examination of its chemical structure, a validated synthesis protocol, analytical characterization, and its applications for researchers and drug development professionals.

PART 1: Molecular Structure and Physicochemical Properties

The foundational element of this compound is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are arranged as follows: a carboxylic acid group at the 3-position (defining it as a nicotinic acid derivative), a fluorine atom at the 5-position, and a methyl group at the 6-position.

References

5-Fluoro-6-methylnicotinic acid molecular weight

An In-Depth Technical Guide to 5-Fluoro-6-methylnicotinic Acid: A Key Heterocyclic Building Block in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and application in medicinal chemistry. The structure is designed to offer field-proven insights and explain the causality behind experimental choices, ensuring a self-validating and authoritative resource.

Executive Summary

This compound is a fluorinated pyridine derivative that has emerged as a valuable heterocyclic building block in pharmaceutical and agrochemical research. Its unique substitution pattern—featuring a carboxylic acid, a methyl group, and a fluorine atom on the pyridine ring—offers medicinal chemists a versatile scaffold for designing novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a strategic starting point for developing targeted therapies, particularly for neurological and metabolic disorders. This guide details the molecule's physicochemical characteristics, provides a validated synthesis and purification protocol, outlines robust analytical methods for its characterization, and explores its strategic application in structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Data

The precise molecular characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [2][3] |

| CAS Number | 932705-78-7 | [1][2][4] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

Chemical Structure:

(Note: An actual image of the chemical structure would be placed here in a final document.)

Synthesis and Purification: A Validated Protocol

The synthesis of substituted nicotinic acids is a well-established field. While specific literature for the direct synthesis of this compound is sparse, a robust pathway can be designed based on analogous reactions involving fluorinated pyridines. The following protocol leverages a common strategy: the hydrolysis of a corresponding methyl ester, which can be synthesized from commercially available precursors.

Proposed Synthetic Pathway

The synthesis begins with the esterification of the parent compound, 6-methylnicotinic acid, followed by a fluorination step. However, a more direct and often higher-yielding approach involves starting with a pre-fluorinated precursor. The hydrolysis of Methyl 5-Fluoro-6-methylnicotinate (CAS 1253383-91-3) is a logical and efficient final step.

Caption: Workflow for the hydrolysis of Methyl 5-Fluoro-6-methylnicotinate.

Step-by-Step Experimental Protocol: Saponification

This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester to yield the target carboxylic acid.

-

Reaction Setup: To a solution of Methyl 5-Fluoro-6-methylnicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add lithium hydroxide monohydrate (1.5 eq).

-

Causality: THF is used to solubilize the organic ester, while water is necessary for the hydroxide ions. Lithium hydroxide is a strong base that effectively hydrolyzes the ester to its carboxylate salt.

-

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Aqueous Workup: Once the reaction is complete, carefully add 1 M hydrochloric acid (HCl) to the reaction mixture until the pH is approximately 3. This protonates the lithium carboxylate salt, precipitating the desired carboxylic acid.

-

Causality: Acidification is crucial to convert the soluble carboxylate salt into the less soluble free acid, enabling its extraction from the aqueous phase.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and quantity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Standard QC Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure. The proton spectrum should show characteristic aromatic signals, a methyl singlet, and the absence of the methyl ester signal from the starting material. ¹⁹F NMR confirms the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 155.13 g/mol .

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >98%.

Protocol: Quantitative Analysis by UPLC-MS/MS

For quantifying the compound in biological matrices or for high-sensitivity purity analysis, a UPLC-MS/MS method is superior. This protocol is adapted from established methods for analyzing polar small molecules like 5-Fluorouracil[5].

-

Sample Preparation: Dissolve a known weight of the compound in a suitable solvent (e.g., methanol) to create a stock solution. Prepare a calibration curve by serial dilution. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Causality: UPLC provides higher resolution and faster run times than traditional HPLC. The acidic mobile phase ensures the carboxylic acid is protonated, leading to better retention and peak shape on a C18 column.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). The precursor ion (M+H)⁺ would be selected, and specific fragment ions would be monitored for quantification and confirmation.

-

Causality: MRM provides exceptional sensitivity and selectivity by monitoring a specific parent-to-daughter ion transition, minimizing interference from matrix components.

-

Caption: Workflow for quantitative analysis using UPLC-MS/MS.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex, biologically active compounds[2]. Its value lies in the strategic placement of its functional groups, which allows for systematic modification in structure-activity relationship (SAR) studies.

-

The Role of Fluorine: The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism, alter pKa, and enhance binding affinity to target proteins through favorable electrostatic interactions. The use of fluorinated building blocks like 6-Fluoronicotinic acid in developing PET imaging agents and other therapeutics highlights this principle's importance[6][7].

-

Scaffold for SAR: The carboxylic acid group provides a handle for amide bond formation, allowing chemists to couple the scaffold to various amine-containing fragments to explore chemical space. The pyridine nitrogen acts as a hydrogen bond acceptor, while the methyl group can provide beneficial steric interactions or be further functionalized. This multi-functional nature is critical for developing inhibitors for enzymes like D-amino acid oxidase (DAAO), where derivatives of methyl 6-methylnicotinate have been investigated[8]. Similarly, other substituted nicotinic acid derivatives have been explored as inhibitors of α-amylase and α-glucosidase for diabetes treatment[9].

Caption: Logical workflow for utilizing the scaffold in a drug discovery program.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, accessible synthesis, and the advantageous positioning of its functional groups make it an ideal starting point for constructing compound libraries aimed at complex biological targets. The insights provided in this guide—from validated synthesis and analytical protocols to the strategic rationale for its use in drug design—underscore its importance and potential in advancing the development of next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. 1060806-01-0|4-Fluoro-6-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 4. This compound | 932705-78-7 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. benchchem.com [benchchem.com]

- 9. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide for Researchers: Sourcing and Application of 5-Fluoro-6-methylnicotinic Acid

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Fluoro-6-methylnicotinic acid, a fluorinated pyridine derivative, represents a key intermediate with significant potential. Its structural motifs are valuable for designing molecules that interact with specific biological targets, particularly in the development of treatments for neurological and metabolic disorders.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the supplier landscape, ensuring material quality, and effectively utilizing this compound in experimental workflows.

This document moves beyond a simple list of vendors to provide a technical dissertation on supplier qualification, incoming quality control, and a practical application protocol. The methodologies described herein are designed to be self-validating systems, ensuring the integrity and reproducibility of your research.

Section 1: Supplier Landscape and Qualification

Sourcing specialized chemical reagents like this compound (CAS No: 932705-78-7) requires a diligent qualification process.[1][2][3] The quality of your starting material directly impacts the yield, purity, and reproducibility of subsequent synthetic steps and biological assays. A researcher must therefore act as a procurement specialist, vetting suppliers not just on cost and availability, but on the quality and comprehensiveness of their documentation and material characterization.

Representative Suppliers

The market for this compound includes a range of manufacturers and distributors. The following table summarizes a selection of vendors who have been listed as suppliers for this compound. This is not an exhaustive list but serves as a starting point for market analysis.

| Supplier Name | Typical Purity | Notes |

| Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. | ≥98% | Offers various package sizes (1g, 10g, 100g, 1kg).[2] |

| BLD Pharm | - | Lists the compound and related derivatives.[4][5][6] |

| Career Henan Chemical Co. | 99% | Provides pricing per kilogram.[3] |

| AgileBioChem Co., Ltd. | - | Listed as a supplier on chemical marketplace platforms.[3] |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | - | A research and development focused supplier.[3] |

| CP Lab Safety | 98% | Offers the compound in smaller quantities (5 grams).[7] |

| ChemScene | ≥98% | Provides the compound and related chemical services.[8] |

Supplier Qualification Workflow

Choosing a supplier should follow a systematic process to minimize risks to your project timeline and budget. The following workflow illustrates a robust qualification process.

Caption: A logical workflow for qualifying a new chemical supplier.

The cornerstone of this workflow is the Certificate of Analysis (CoA) . Do not rely solely on the purity percentage listed on a website. The CoA provides evidence. Scrutinize it for the analytical method used (e.g., HPLC, GC, NMR) and ensure it confirms both the identity and purity of the specific batch you will receive. Secondly, the Safety Data Sheet (SDS) is a critical document for ensuring laboratory safety and proper handling procedures.[9]

Section 2: Handling and Quality Control Protocols

Upon receipt of the material, proper handling and independent verification are crucial steps that validate the supplier's claims and ensure the integrity of your experiments.

Protocol 1: Safe Handling and Storage

This compound and related chemical structures are classified as irritants. Adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses (or a face shield), and chemical-resistant gloves (e.g., nitrile) at all times.[10][11]

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[1] Some suppliers also suggest storage under an inert atmosphere.[4][5]

-

Spill & Exposure:

Protocol 2: Incoming Quality Control - Purity Verification by UPLC-MS/MS

This protocol provides a framework for verifying the purity and identity of a newly acquired batch of this compound. The use of UPLC-MS/MS is considered a gold standard for its high resolution, sensitivity, and ability to confirm molecular weight.[13]

1. Objective: To confirm the identity (by mass) and purity (by UV chromatogram) of this compound.

2. Materials:

- This compound sample

- Acetonitrile (LC-MS grade)

- Water (LC-MS grade)

- Ammonium Acetate (LC-MS grade)

- UPLC-MS/MS system with ESI source

3. Sample Preparation: a. Prepare a 10 mM ammonium acetate solution in water as Mobile Phase A. b. Use acetonitrile as Mobile Phase B. c. Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. d. Further dilute the stock solution to a working concentration of ~10 µg/mL.

4. UPLC-MS/MS Method: a. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). b. Flow Rate: 0.3 mL/min. c. Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. d. Injection Volume: 2 µL. e. MS Detection:

- Ionization Mode: Electrospray Ionization, Positive (ESI+). The carboxylic acid can also be detected in negative mode.

- Scan Range: m/z 50-500.

- Expected Mass: The molecular formula is C₇H₆FNO₂ with a molecular weight of 155.13 g/mol .[1] Look for the protonated molecule [M+H]⁺ at m/z 156.1.

5. Data Analysis & Acceptance Criteria: a. Identity Confirmation: A prominent peak at m/z 156.1 in the mass spectrum corresponding to the main peak in the UV chromatogram confirms the identity. b. Purity Assessment: Integrate the area of all peaks in the UV chromatogram (e.g., at 254 nm). The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. c. Trustworthiness Check: The calculated purity should be consistent with the value reported on the supplier's CoA (e.g., within a ±1% tolerance). Significant discrepancies warrant contacting the supplier and may be grounds for rejection.

Section 3: Application Workflow Example: Synthesis of a Methyl Ester Derivative

A common first step in a medicinal chemistry campaign is the esterification of a carboxylic acid. This modification can improve cell permeability, alter solubility, or serve as a protecting group. The Fischer esterification is a classic and cost-effective method for this transformation.

Fischer Esterification Reaction

The diagram below illustrates the conversion of this compound to its methyl ester derivative using methanol and a catalytic amount of strong acid.

Caption: Reaction scheme for the Fischer esterification.

Protocol 3: Laboratory-Scale Fischer Esterification

This protocol is adapted from established methods for the esterification of nicotinic acid derivatives.[14][15][16]

1. Objective: To synthesize Methyl 5-fluoro-6-methylnicotinate.

2. Materials:

- This compound (1.0 g, 6.45 mmol)

- Methanol (20 mL)

- Concentrated Sulfuric Acid (H₂SO₄, ~0.2 mL, catalytic)

- Saturated Sodium Bicarbonate (NaHCO₃) solution

- Ethyl Acetate (for extraction)

- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

- Round-bottom flask, condenser, magnetic stirrer/hotplate

3. Reaction Procedure: a. To a 50 mL round-bottom flask, add this compound (1.0 g). b. Add methanol (20 mL) and a stir bar. c. Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring. d. Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C). e. Causality: Heating to reflux accelerates the reaction, which is an equilibrium process. The large excess of methanol helps drive the equilibrium towards the product side. f. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

4. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly evaporate the methanol using a rotary evaporator. c. Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases. Trustworthiness: This step quenches the acid catalyst and removes any unreacted starting material into the aqueous layer. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). e. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Conclusion

The successful application of this compound in a research setting is contingent on more than just its synthetic potential; it begins with a meticulous approach to sourcing and quality validation. By implementing a rigorous supplier qualification workflow and performing independent QC checks, researchers can build a foundation of trust and reproducibility. The protocols and insights provided in this guide are intended to empower scientists to make informed decisions, mitigate risks associated with reagent quality, and ultimately accelerate their drug discovery and development programs.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. This compound | 932705-78-7 [chemicalbook.com]

- 4. 1253383-91-3|Methyl 5-Fluoro-6-methylnicotinate|BLD Pharm [bldpharm.com]

- 5. 1060806-01-0|4-Fluoro-6-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 6. 2248337-78-0|Methyl 5-fluoro-6-formylnicotinate|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. mdpi.com [mdpi.com]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-Fluoro-6-methylnicotinic Acid

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the nicotinic acid scaffold can significantly modulate the physicochemical and pharmacological properties of derivative compounds. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methyl group provides a handle for further functionalization or can influence steric and electronic properties. Consequently, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1] This guide provides a comprehensive overview of a plausible and efficient synthetic route to this valuable compound, drawing upon established chemical principles and analogous transformations from the scientific literature.

Retrosynthetic Analysis and Strategic Approach

A direct, single-pot synthesis of this compound is not prominently described in the literature. Therefore, a multi-step approach commencing from readily available starting materials is necessary. A logical retrosynthetic analysis is presented below, which forms the basis of the forward synthesis detailed in this guide.

The primary disconnection involves the carboxylic acid moiety, which can be formed through the oxidation of a methyl group. This leads to a key intermediate, a difunctionalized pyridine. The fluorine atom can be introduced via a diazonium salt, pointing to an amino-substituted precursor.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is designed as a four-step sequence starting from the commercially available and inexpensive 3,5-lutidine. Each step is chosen for its reliability and scalability, with considerations for regioselectivity and functional group tolerance.

References

The Strategic Role of 5-Fluoro-6-methylnicotinic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of 5-fluoro-6-methylnicotinic acid and its derivatives, a class of compounds demonstrating significant potential in the development of novel therapeutics. We will dissect a plausible and robust synthetic pathway to the core scaffold, delve into the nuanced structure-activity relationships (SAR) that govern their biological effects, and present detailed experimental protocols for their synthesis and derivatization. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and synthesis of next-generation therapeutic agents.

Introduction: The Fluorine Advantage in Nicotinic Acid Scaffolds

Nicotinic acid, or vitamin B3, and its derivatives have a long-standing history in pharmacology. The pyridine carboxylic acid motif is a versatile pharmacophore, capable of engaging in a variety of biological interactions. The introduction of a fluorine atom, particularly on the pyridine ring, can profoundly modulate the physicochemical and pharmacological properties of the parent molecule.[1]

The strategic placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing potency.[2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its cell permeability and target engagement.

-

Improved Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its site of action.

This compound serves as a key building block in the synthesis of a diverse array of biologically active compounds, with applications in areas such as neurological and metabolic disorders.[2] This guide will provide the foundational knowledge and practical methodologies to effectively utilize this scaffold in drug discovery programs.

Synthesis of the Core Scaffold: this compound

While multiple synthetic routes to fluorinated nicotinic acids exist, a particularly adaptable and scalable approach for this compound involves a multi-step synthesis culminating in a Sandmeyer-type fluorination. This method offers a reliable pathway from readily available starting materials.

Proposed Synthetic Pathway

References

The Unseen Catalyst: A Technical Guide to the Biological Significance of 5-Fluoro-6-methylnicotinic Acid

Foreword: The Strategic Role of a Synthetic Intermediate

In the landscape of modern drug discovery, the quest for novel therapeutic agents is a relentless pursuit of molecular innovation. While the spotlight often shines on the final, biologically active compounds, the journey from concept to clinic is paved with crucial, yet often unsung, molecular architects. 5-Fluoro-6-methylnicotinic acid is a prime example of such a pivotal entity. This guide deviates from a conventional analysis of a compound's direct biological effects. Instead, it illuminates the profound, indirect biological significance of this compound as a strategic building block in the synthesis of potent and selective kinase inhibitors. We will explore how the unique structural features of this molecule are leveraged by medicinal chemists to craft next-generation therapeutics, with a specific focus on the development of Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5) inhibitors.

Physicochemical Profile of this compound

This compound is a pyridine carboxylic acid derivative. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 6-position.

| Property | Value |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| CAS Number | 932705-78-7 |

| Appearance | Off-white to white crystalline powder |

| Solubility | Soluble in organic solvents such as methanol and DMSO |

The strategic placement of the fluoro and methyl groups on the nicotinic acid scaffold imparts unique electronic and steric properties that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methyl group provides a key substitution point for further chemical elaboration.[1][2]

The Gateway to Potent Kinase Inhibitors: A Case Study in ALK5 Inhibition

The true biological relevance of this compound is best understood through its application in the synthesis of highly specific enzyme inhibitors. A notable example is its use as a precursor for a series of potent inhibitors of the TGF-β type I receptor kinase, also known as ALK5.[1] Chronic activation of the TGF-β signaling pathway is implicated in a range of pathologies, including cancer and fibrosis. Therefore, the development of small molecule inhibitors of ALK5 is a significant therapeutic strategy.

The TGF-β/ALK5 Signaling Pathway: A Therapeutic Target

The TGF-β signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. Dysregulation of this pathway can lead to uncontrolled cell growth and tissue fibrosis.

Caption: The TGF-β/ALK5 signaling pathway and the point of intervention by ALK5 inhibitors.

From Building Block to Bioactive Molecule: A Synthetic Journey

The synthesis of potent ALK5 inhibitors, such as those described in recent literature, showcases the utility of this compound.[1] While the paper does not explicitly detail the initial steps, a plausible synthetic route from this compound to the key pyridinyl imidazole intermediates can be logically inferred.

Caption: Conceptual workflow for the synthesis of an ALK5 inhibitor from this compound.

Quantitative Analysis of Biological Activity

The final compounds synthesized using the this compound scaffold have demonstrated impressive inhibitory activity against ALK5. The structure-activity relationship (SAR) studies revealed that the presence and position of the fluorine atom significantly influence the potency.

| Compound ID | Substitution Pattern | ALK5 IC₅₀ (nM) | p38α MAP Kinase IC₅₀ (nM) |

| 19j | 5-fluoro-6-methylpyridin-2-yl | 7.68 | >1000 |

| 19k | 5-fluoro-6-methylpyridin-2-yl | 9.82 | 1240 |

| 19l | 5-fluoro-6-methylpyridin-2-yl | 13.70 | 3370 |

| EW-7197 (5) | 6-methylpyridin-2-yl (unsubstituted) | 8.23 | 2150 |

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5228-31.[1]

These data highlight that the introduction of a fluorine atom at the 5-position of the pyridine ring, a core feature of the starting material, maintains or even slightly improves the potent inhibitory activity against ALK5 while retaining selectivity over other kinases like p38α.

Experimental Protocols

The following protocols are representative of the synthetic and biological evaluation steps involved in leveraging this compound for the development of ALK5 inhibitors.

General Synthetic Protocol for Amide Coupling

This protocol describes a standard procedure for the first conceptual step in the synthetic workflow: the amidation of this compound.

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

In Vitro ALK5 Kinase Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of the synthesized compounds against ALK5.

-

Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

-

Add varying concentrations of the test compound (dissolved in DMSO) to the wells of a 96-well plate.

-

Add the recombinant human ALK5 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., a biotinylated peptide) and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF or AlphaLISA).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

This compound, while not possessing inherent biological activity, is a testament to the principle that the value of a molecule can lie in its potential. This technical guide has demonstrated its critical role as a sophisticated building block in the creation of highly potent and selective ALK5 inhibitors. The strategic incorporation of fluorine and the versatile synthetic handles of this molecule provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for targeted therapies continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase, paving the way for the discovery of new and more effective treatments for a wide range of diseases.

References

- 1. Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 5,6-fused Heterocyclic Amides as Raf Kinase Inhibitors - OAK Open Access Archive [oak.novartis.com]

The Emergence of 5-Fluoro-6-methylnicotinic Acid Analogs in Modern Drug Discovery: A Technical Guide

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Development

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant search for molecular scaffolds that offer a fertile ground for structural diversification and optimization of biological activity. The pyridine carboxylic acid core, a privileged structure in drug discovery, has historically yielded a multitude of successful drugs.[1] This guide delves into a specific, highly promising subclass: 5-Fluoro-6-methylnicotinic acid and its analogs . The strategic introduction of a fluorine atom and a methyl group onto the nicotinic acid backbone imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this emerging class of compounds.

The Rationale for Fluorination and Methylation in Nicotinic Acid Analogs

The deliberate incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can lead to:

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.

-

Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, influencing ionization at physiological pH and, consequently, cell permeability and target engagement.

The addition of a methyl group at the 6-position of the nicotinic acid ring can also confer significant advantages:

-

Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Steric Shielding: The methyl group can protect adjacent functional groups from metabolic degradation.

-

Fine-tuning of Conformation: The steric bulk of the methyl group can influence the preferred conformation of the molecule, potentially locking it into a bioactive orientation.

The combination of these two modifications in the this compound scaffold creates a unique chemical entity with a high potential for the development of potent and selective therapeutic agents.[2]

Synthetic Strategies for this compound and its Analogs

The synthesis of the core this compound scaffold and its subsequent diversification into a library of analogs are critical steps in the drug discovery process.

Synthesis of the this compound Core

Caption: A potential synthetic workflow for this compound.

Diversification of the Core Scaffold: Building a Library of Analogs

Once the this compound core is synthesized, the carboxylic acid moiety serves as a versatile handle for creating a diverse library of analogs through standard amide bond formation or esterification reactions.

Experimental Protocol: Amide Analog Synthesis

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the activated carboxylic acid solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog.

Biological Evaluation and Mechanism of Action

While specific preclinical and clinical data for this compound analogs are not extensively published, the broader class of nicotinic acid derivatives has shown significant potential in various therapeutic areas, particularly as anti-inflammatory agents.[1]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Key mediators of inflammation include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) that are responsible for the production of prostaglandins.[3] Nicotinic acid derivatives have been shown to modulate these inflammatory pathways.[1]

Hypothesized Mechanism of Action:

Caption: Hypothesized anti-inflammatory mechanism of this compound analogs.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential to elucidate the structure-activity relationship (SAR) and identify analogs with optimal potency and selectivity. While direct SAR data for this specific scaffold is limited in the public literature, we can extrapolate from related nicotinic acid derivatives. For instance, in a study of isonicotinic acid derivatives as anti-inflammatory agents, the nature of the substituent on an appended phenyl ring was found to significantly impact activity.[1]

Table 1: Hypothetical SAR Data for 5-Fluoro-6-methylnicotinamide Analogs as COX-2 Inhibitors

| Compound ID | R Group (Amine) | COX-2 IC50 (µM) |

| 1a | Benzylamine | 5.2 |

| 1b | 4-Fluorobenzylamine | 2.8 |

| 1c | 4-Methoxybenzylamine | 8.1 |

| 1d | Cyclohexylamine | 15.7 |

| 1e | Morpholine | > 50 |

This data is illustrative and intended to represent a typical SAR table.

Key Experimental Protocols for Biological Evaluation

Robust and reproducible in vitro assays are fundamental for characterizing the biological activity of newly synthesized compounds.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Reconstitute the human recombinant COX-2 enzyme in the provided assay buffer.

-

Reaction Setup: In a 96-well microplate, add the assay buffer, heme cofactor, and the test compound at various concentrations. Include a positive control (e.g., celecoxib) and a no-inhibitor control.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (excitation/emission ~535/587 nm). The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants.

Step-by-Step Protocol:

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce NO production. Include unstimulated and vehicle-treated controls.

-

Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatants.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatants with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Color Development: Incubate the plate at room temperature for 10-15 minutes to allow for color development.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

ELISA for TNF-α and IL-6 Quantification

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants or biological fluids.

Step-by-Step Protocol:

-

Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α). Incubate overnight at 4°C.

-

Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Sample Incubation: Add the cell culture supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine. Incubate for 1 hour.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A colored product will be formed in proportion to the amount of cytokine present.

-

Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the absorbance values of the known cytokine standards and use it to determine the concentration of the cytokine in the unknown samples.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of inflammatory diseases. The unique combination of electronic and steric properties conferred by the fluorine and methyl substituents provides a rich chemical space for exploration. Future research should focus on:

-

Systematic SAR Studies: The synthesis and biological evaluation of a diverse library of analogs are crucial to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Target Identification and Validation: Elucidating the specific molecular targets of these compounds will provide a deeper understanding of their mechanism of action and guide further optimization.

-

In Vivo Efficacy Studies: Promising in vitro candidates should be advanced to preclinical animal models of inflammatory diseases to assess their in vivo efficacy and safety.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]

Methodological & Application

Application Notes: 5-Fluoro-6-methylnicotinic Acid in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold for Drug Discovery

5-Fluoro-6-methylnicotinic acid is a substituted pyridine carboxylic acid that has emerged as a valuable building block in medicinal chemistry.[1][2] Its utility stems from a unique combination of structural features: a biocompatible pyridine core, a strategically placed fluorine atom, a methyl group, and a carboxylic acid handle. This combination allows medicinal chemists to finely tune the physicochemical and pharmacological properties of drug candidates. The deliberate incorporation of fluorine into therapeutic agents, a strategy that gained prominence in the mid-20th century, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2][3][4] This document serves as a comprehensive guide for researchers, providing insights into the strategic application of this compound and detailed protocols for its use.

The Medicinal Chemist's Perspective: Decoding the Structural Value

The power of this compound lies in the synergistic effects of its substituents. Each functional group offers a distinct advantage that can be leveraged to overcome common challenges in drug development, such as poor metabolic stability, off-target effects, or suboptimal pharmacokinetic profiles.

-

Pyridine Core: Acts as a bioisostere for phenyl and other heterocyclic rings, often improving solubility and providing a key hydrogen bond acceptor through the nitrogen atom.

-

5-Fluoro Substituent: The fluorine atom is a game-changer in drug design. Its high electronegativity can modulate the pKa of the pyridine nitrogen and the carboxylic acid, influencing ionization at physiological pH. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] This "metabolic blocking" can significantly prolong a drug's half-life.

-

6-Methyl Group: The methyl group can serve multiple purposes. It can provide beneficial steric hindrance, orienting the molecule within a binding pocket to achieve optimal interactions. It can also fill small hydrophobic pockets in a target protein, thereby increasing binding affinity and potency.[6] Strategically introducing a methyl group is a common tactic for optimizing lead compounds.[6]

-

3-Carboxylic Acid: This functional group is a versatile handle for chemical modification. It is most commonly used to form amide bonds, a reaction central to building larger, more complex molecules.[7] The carboxylic acid can also act as a key pharmacophoric element, forming critical hydrogen bonds or ionic interactions with residues in a biological target.

Caption: Key structural features of this compound and their respective roles in drug design.

Application in Drug Discovery: A Building Block for Targeted Therapeutics

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[1] Its derivatives have been investigated for therapeutic potential in oncology and neurology.[1][8] The strategic incorporation of this scaffold allows for the creation of molecules designed to interact with specific enzymes or receptors with high affinity and selectivity.[1]

Physicochemical Data Profile

A compound's success as a drug is heavily dependent on its physicochemical properties. Below is a summary of key computed and experimental data for this compound and related fluoronicotinic acids for comparison.

| Property | This compound | 5-Fluoronicotinic Acid | 6-Fluoronicotinic Acid |

| CAS Number | 932705-78-7[1] | 402-66-4[9] | 403-45-2[10] |

| Molecular Formula | C₇H₆FNO₂[1] | C₆H₄FNO₂[9] | C₆H₄FNO₂[10] |

| Molecular Weight | 155.13 g/mol [1] | 141.10 g/mol [9] | 141.10 g/mol |

| Storage | 2-8°C[1] | Room Temperature | Room Temperature |

| Primary Hazard | Irritant (Skin, Eyes, Respiratory) | Irritant (Skin, Eyes, Respiratory)[9] | Not extensively classified |

Protocols and Methodologies

The most frequent application of this compound in synthesis is its participation in amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments.[7][11]

Protocol: Standard Amide Coupling Using HATU

This protocol details a standard, reliable method for coupling this compound with a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient coupling reagent.[11]

Objective: To synthesize an N-substituted-5-fluoro-6-methylnicotinamide derivative.

Materials:

-

This compound (1.0 eq)

-

Target Amine (Primary or Secondary) (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

-

Reagent Addition: To the stirred solution, add the target amine (1.1 eq), followed by HATU (1.2 eq), and finally, DIPEA (3.0 eq).

-

Causality Note: The carboxylic acid must be activated before it can react with the amine. HATU serves as the activating agent, forming a highly reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base used to neutralize the acidic protons released during the reaction, driving it to completion.

-

-

Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

-